5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with a carboxylic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to a wide range of substituted oxadiazole derivatives with different functional groups.
Scientific Research Applications
5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Methylsulfonyl)propan-2-yl)furan-2-carboxylic acid
- 5-(2-(Methylsulfonyl)propan-2-yl)thiophene-2-carboxylic acid
- 5-(2-(Methylsulfonyl)propan-2-yl)imidazole-2-carboxylic acid
Uniqueness
5-(2-(Methylsulfonyl)propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The oxadiazole ring enhances the compound’s stability, reactivity, and potential for diverse applications. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H10N2O5S |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-(2-methylsulfonylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-8-4(5(10)11)9-14-6/h1-3H3,(H,10,11) |
InChI Key |
BNTBFCGZBJYXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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